6-Fluoro-3,4-dihydro-2h-1-benzopyran-8-amine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3,4-dihydro-2H-1-benzopyran-8-amine typically involves multiple steps. One common method starts with the preparation of 6-fluoro-2H-1-benzopyran-2-carboxylic acid, which is then converted to the desired amine compound through a series of reactions. The key steps include:
Formation of 6-Fluoro-2H-1-benzopyran-2-carboxylic acid: This can be achieved by reacting 4-bromo-2-(4-fluorophenoxy)methyl-butyrate with sodium chloride and aluminum chloride at elevated temperatures.
Conversion to this compound: The carboxylic acid is then subjected to reduction and amination reactions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3,4-dihydro-2H-1-benzopyran-8-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amine or fluoro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzopyrans, amine derivatives, and fluorinated compounds.
Scientific Research Applications
6-Fluoro-3,4-dihydro-2H-1-benzopyran-8-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity on neurological receptors.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme activity and receptor binding.
Industrial Applications: The compound is utilized in the development of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 6-Fluoro-3,4-dihydro-2H-1-benzopyran-8-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, enzyme inhibition, or receptor activation .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid: This compound has a carboxylic acid group instead of an amine group.
Ethyl 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate: This ester derivative is used in different synthetic applications.
Methyl 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate: Another ester derivative with similar properties.
Uniqueness
6-Fluoro-3,4-dihydro-2H-1-benzopyran-8-amine is unique due to its amine functionality, which allows it to participate in a wider range of chemical reactions and biological interactions compared to its carboxylic acid and ester counterparts. This makes it a versatile compound in both synthetic and research applications.
Properties
IUPAC Name |
6-fluoro-3,4-dihydro-2H-chromen-8-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h4-5H,1-3,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEICTTXLAITIQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC(=C2)F)N)OC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
212845-61-9 | |
Record name | 6-fluoro-3,4-dihydro-2H-1-benzopyran-8-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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